(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol
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Overview
Description
(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol is a chiral compound featuring a difluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol typically involves the introduction of the difluoromethyl group onto a phenyl ring, followed by the formation of the propanol moiety. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This can be achieved through metal-based methods that transfer the difluoromethyl group to the aromatic ring . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and continuous flow reactors to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aromatic ring can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-one.
Reduction: Formation of (2R)-2-[3-(Difluoromethyl)cyclohexyl]propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
- (2R)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol
- (2R)-2-[3-(Fluoromethyl)phenyl]propan-1-ol
- (2R)-2-[3-(Chloromethyl)phenyl]propan-1-ol
Comparison:
- Uniqueness: The presence of the difluoromethyl group in (2R)-2-[3-(Difluoromethyl)phenyl]propan-1-ol imparts unique electronic and steric properties compared to its analogs. This can influence its reactivity and interaction with biological targets.
- Reactivity: The difluoromethyl group is less reactive than the trifluoromethyl group but more reactive than the fluoromethyl group, providing a balance between stability and reactivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2R)-2-[3-(difluoromethyl)phenyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-7(6-13)8-3-2-4-9(5-8)10(11)12/h2-5,7,10,13H,6H2,1H3/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJSJOEAKRDRXHT-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC(=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC(=CC=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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